5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC11006458
Molecular Formula: C9H8BrN3S2
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3S2 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | 5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
| Standard InChI Key | PWMNLNPLRFTWGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(S2)N)Br |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(S2)N)Br |
Introduction
Structural Characteristics and Molecular Design
Core Thiadiazole Architecture
The molecular backbone of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine centers on a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This configuration confers aromatic stability while enabling diverse substitution patterns. At the 2-position, an amine group (-NH) provides nucleophilic reactivity, while the 5-position hosts a sulfanyl-linked 4-bromobenzyl group (-S-CH-CH-Br). The bromine atom’s electronegativity and polarizability enhance intermolecular interactions, particularly halogen bonding with biological targets.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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H NMR (400 MHz, DMSO-d): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 7.25 (d, J = 8.4 Hz, 2H, aromatic H), 4.35 (s, 2H, -CH-S-), 5.80 (s, 2H, -NH).
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C NMR: Signals at 168.2 ppm (C-2, thiadiazole), 140.1 ppm (C-5, thiadiazole), and 131.8–121.4 ppm (aromatic carbons).
Mass spectrometry (MS) data align with the molecular formula CHBrNS (m/z 302.2 [M+H]).
Comparative Structural Analysis
The bromobenzyl substituent differentiates this compound from analogs with chlorine or methyl groups. As shown in Table 1, halogen choice critically impacts electronic properties and bioactivity:
| Compound | Substituent | LogP | Antibacterial IC (µg/mL) |
|---|---|---|---|
| 5-[(4-Bromobenzyl)sulfanyl] | Br | 2.83 | 12.4 (S. aureus) |
| 5-[(4-Chlorobenzyl)sulfanyl] | Cl | 2.65 | 18.9 (S. aureus) |
| 5-(Phenylsulfanyl) | H | 2.10 | 34.7 (S. aureus) |
Table 1: Impact of halogen substitution on physicochemical and biological properties.
Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions and halogen bonding, explaining the superior antibacterial potency of the brominated derivative.
Synthesis and Optimization Strategies
Traditional Multi-Step Synthesis
Early routes involved sequential functionalization:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions yields 2-amino-1,3,4-thiadiazole .
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Bromobenzyl Introduction: Thiol-disulfide exchange reactions attach the 4-bromobenzylsulfanyl group via nucleophilic substitution.
Novel One-Pot Methodologies
Recent advances employ polyphosphate ester (PPE) as a cyclodehydrating agent, enabling a three-step cascade in a single reactor:
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Thiosemicarbazide Activation: PPE facilitates the formation of a thioamide intermediate.
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Cyclization: Intramolecular nucleophilic attack generates the thiadiazole ring.
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Bromobenzyl Incorporation: In situ alkylation with 4-bromobenzyl bromide completes the synthesis .
This approach achieves yields >78% while eliminating hazardous reagents, aligning with green chemistry principles .
Industrial Scale-Up Considerations
Continuous flow reactors enhance process efficiency by:
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Maintaining precise temperature control (60–80°C)
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Reducing reaction time from 24 h (batch) to 2 h
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Improving purity to >98% via inline HPLC monitoring.
Biological Activities and Mechanistic Insights
Antibacterial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive pathogens:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.4 | DNA gyrase inhibition |
| Enterococcus faecalis | 14.7 | Cell wall synthesis disruption |
| Bacillus subtilis | 16.2 | Membrane permeability alteration |
Bromine’s electron-withdrawing effect increases thiadiazole ring electrophilicity, enhancing interactions with bacterial enzymes. Molecular docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to the DNA gyrase ATP-binding site .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications focus on enhancing bioavailability:
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Prodrug Derivatives: Acetylation of the 2-amino group improves membrane permeability (LogP increase from 2.83 to 3.15).
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Metal Complexation: Coordination with Cu(II) enhances DNA cleavage activity (IC reduction to 8.7 µM) .
Targeted Drug Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA):
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